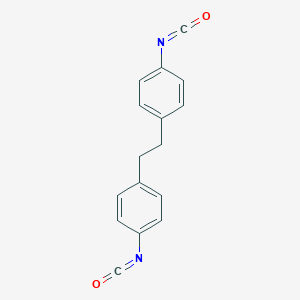

Dibenyldiisocyanate

Description

Significance of Diisocyanates in Polymer Science and Materials Design

Diisocyanates are a class of chemical compounds characterized by the presence of two isocyanate (-N=C=O) functional groups. diisocyanates.org This dual reactivity makes them essential building blocks in polymer chemistry, particularly in the synthesis of polyurethanes. chemicalsafetyfacts.orgwikipedia.org Polyurethanes are formed through the reaction of a diisocyanate with a polyol, an alcohol bearing multiple hydroxyl groups. chemicalsafetyfacts.org The versatility of this chemistry allows for the creation of a wide array of materials with diverse properties, ranging from flexible and rigid foams to coatings, adhesives, sealants, and elastomers. chemicalsafetyfacts.orgresearchgate.netgantrade.com

The properties of the final polyurethane material are highly dependent on the specific diisocyanate and polyol used. chemicalsafetyfacts.org Aromatic diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are widely used and constitute a significant portion of the global diisocyanate market. chemicalsafetyfacts.orgresearchgate.net TDI is primarily used in the production of flexible foams for applications like furniture and bedding, while MDI is a key component in rigid foams for insulation. chemicalsafetyfacts.orgresearchgate.net Aliphatic diisocyanates, on the other hand, are often employed in coatings and elastomers where light stability is crucial. The ability to tailor the molecular structure of the diisocyanate allows for precise control over the final properties of the polymer, making them a cornerstone of modern materials design. researchgate.net The ongoing research in this field focuses on developing new diisocyanate structures to achieve advanced material properties for a variety of applications. researchgate.net

Historical Context of Diisocyanate Research in Academia

The foundational research on diisocyanate chemistry dates back to the pioneering work of Otto Bayer and his colleagues in the 1930s. Their research laid the groundwork for the synthesis of polyurethanes. The initial development was driven by the need to create alternatives to existing materials like rubber.

Academic research has since played a crucial role in expanding the understanding and application of diisocyanate chemistry. Researchers have explored the synthesis of a vast range of diisocyanates with different structures, leading to a deeper understanding of the structure-property relationships in the resulting polymers. This has enabled the development of polyurethanes with tailored mechanical, thermal, and chemical properties.

Scope and Academic Relevance of Dibenyldiisocyanate Studies

This compound (DBDI) is an aromatic diisocyanate that has been the subject of academic research due to its unique structural features. Unlike the more common MDI, which has a single methylene bridge between the two phenyl rings, DBDI possesses an ethylene (B1197577) bridge (-CH2-CH2-). researchgate.netmdpi.com This structural difference imparts greater conformational mobility to the DBDI molecule, which in turn influences the properties of the resulting polyurethane elastomers. researchgate.netmdpi.com

Academic studies have systematically investigated the impact of the DBDI structure on the mechanical, physical, and chemical properties of polyurethanes. researchgate.net Research has shown that the flexibility of the ethylene bridge in DBDI allows for different packing structures in the hard domains of the polymer, leading to a higher tendency for crystallization and self-association through hydrogen bonding. researchgate.net These studies are academically relevant as they contribute to a fundamental understanding of how subtle changes in monomer structure can have a significant impact on the macroscopic properties of polymers.

Current Research Landscape and Emerging Trends in Diisocyanate Chemistry

The current research landscape in diisocyanate chemistry is driven by the demand for high-performance, sustainable, and bio-based materials. lew.ro There is a significant focus on developing novel diisocyanates that can impart advanced properties to polyurethanes, such as improved thermal stability, enhanced mechanical performance, and self-healing capabilities.

A key trend is the exploration of new synthetic routes to diisocyanates that are more environmentally friendly. This includes research into non-phosgene routes for isocyanate synthesis to address safety and environmental concerns associated with the use of phosgene (B1210022). Furthermore, there is growing interest in the development of diisocyanates derived from renewable resources to reduce the reliance on petrochemical feedstocks. The synthesis of polyurethanes and polyurethane-ureas from DBDI and various macrodiols and chain extenders represents an area of ongoing investigation to create polymers with tailored properties. lew.ro

Detailed Research Findings on this compound

Synthesis and Properties

Research into 4,4'-dibenzyl diisocyanate (DBDI) has highlighted its unique characteristics in polyurethane synthesis. The presence of an ethylene bridge between the phenyl rings in DBDI, as opposed to the methylene bridge in 4,4'-methylene bis(phenyl isocyanate) (MDI), allows for greater rotational freedom. researchgate.netmdpi.com This conformational flexibility influences the geometry of the hard segments in the resulting polyurethane, promoting a higher degree of crystallinity and self-association through hydrogen bonding. researchgate.netmdpi.com

Studies have compared the properties of polyurethanes synthesized from DBDI with those made from MDI. Polyurethanes based on DBDI have been shown to exhibit distinct mechanical behaviors. For instance, the stress-induced disruption of the more crystalline hard domains in DBDI-based polyurethanes can lead to higher hysteresis compared to MDI-based elastomers. mdpi.com The synthesis of polyisocyanates containing dibenzyl structures has also been explored, including the reaction of 2,4'-dibenzyl diisocyanate (2,4'-DBDI) with trimethylolpropane (B17298) to create a triisocyanate. tandfonline.comtandfonline.com

The table below summarizes some of the key properties of this compound and its comparison with MDI.

| Property | This compound (DBDI) | 4,4'-Methylene bis(phenyl isocyanate) (MDI) | Reference |

| Bridge Structure | Ethylene (-CH2-CH2-) | Methylene (-CH2-) | researchgate.netmdpi.com |

| Conformational Mobility | Higher | Lower | researchgate.net |

| Crystallinity in Polymers | More pronounced | Less pronounced | researchgate.netmdpi.com |

| Hydrogen Bonding | Higher tendency for self-association | Standard self-association | researchgate.net |

Applications in Polyurethane Elastomers

The unique properties of this compound have led to its investigation for use in specialized polyurethane elastomers. The ability of DBDI to form well-ordered, crystalline hard domains makes it a candidate for applications requiring specific mechanical responses. researchgate.net The synthesis of polyurethane-ureas using 4,4'-dibenzyl diisocyanate, various polyester (B1180765) or polyether diols, and diamine chain extenders has been reported. researchgate.netlew.ro These studies have shown that the incorporation of DBDI can lead to polymers with improved thermal stability and good mechanical properties, influenced by the extensive hydrogen bonding and the nature of the other components in the polymer chain. researchgate.net

The mechanical behavior of these DBDI-based polymers has been a key area of research. For example, the influence of the hard segment content and the structure of the diisocyanate on the transparency and mechanical properties of poly(dimethylsiloxane)-based urea (B33335) elastomers has been studied. mdpi.com The more symmetric conformation that DBDI can adopt promotes the formation of crystalline hard domains, which in turn affects the tensile hysteresis of the material. mdpi.com

The following table presents a summary of research findings on the application of this compound in polyurethane elastomers.

| Polymer System | Key Findings | Reference |

| DBDI-based Polyurethane Elastomers | The ethylene bridge in DBDI allows for changes in the geometry of the hard segments, influencing the mechanical response. | researchgate.net |

| Polyurethane-ureas from DBDI | The presence of DBDI, along with specific diamine chain extenders, can lead to improved thermal stability and mechanical properties due to enhanced hydrogen bonding. | researchgate.netlew.ro |

| PDMS-based Urea Elastomers with DBDI | The symmetric conformation of DBDI promotes the formation of crystalline hard domains, which impacts the hysteresis of the elastomer. | mdpi.com |

| Polyisocyanates from 2,4'-DBDI | Triisocyanates can be synthesized from 2,4'-DBDI for use in creating crosslinked polyurethane networks. | tandfonline.comtandfonline.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1034-24-8 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1-isocyanato-4-[2-(4-isocyanatophenyl)ethyl]benzene |

InChI |

InChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2 |

InChI Key |

DISUAGIHWSSUGM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |

Other CAS No. |

1034-24-8 |

Synonyms |

dibenyldiisocyanate |

Origin of Product |

United States |

Synthetic Methodologies for Dibenyldiisocyanate and Its Derivatives

Established Synthetic Routes to Isocyanates

The traditional and most widely used methods for isocyanate synthesis can be broadly categorized into phosgenation-based and non-phosgene routes. acs.orgnih.gov

Phosgenation-Based Syntheses (Academic Perspectives)

The reaction of amines with phosgene (B1210022) (COCl₂) has long been the cornerstone of isocyanate production. acs.orgnih.govacs.org From an academic standpoint, this method is valued for its high yields and rapid reaction rates. nih.gov The process typically involves the reaction of a primary amine with an excess of phosgene in an inert solvent. uni-miskolc.hu

The phosgenation process can be carried out in either the liquid or gas phase. nih.gov

Liquid-Phase Phosgenation: This method is further divided into salt phosgenation and direct phosgenation. acs.orgnih.gov Salt phosgenation, often used for aliphatic isocyanates, involves the initial formation of an amine hydrochloride or carbonate salt, which then reacts with liquid phosgene. acs.orgnih.gov Direct phosgenation involves the direct reaction of the amine with phosgene and is suitable for less reactive or high-boiling-point amines. acs.orgnih.gov

Gas-Phase Phosgenation: In this process, the amine is vaporized at high temperatures and reacted with gaseous phosgene. nih.gov

A significant body of research has focused on optimizing reaction conditions, such as solvent choice and temperature, to maximize yield and minimize the formation of byproducts like ureas and carbamoyl (B1232498) chlorides. uni-miskolc.hu For instance, the use of solvents like ortho-dichlorobenzene (ODCB) can allow for milder reaction conditions. uni-miskolc.hu

Non-Phosgene Routes (Academic Developments)

Concerns over the high toxicity of phosgene have spurred the development of alternative, "greener" synthetic pathways to isocyanates. acs.orgnih.gov These non-phosgene routes are a major focus of academic research and aim to provide safer and more environmentally benign processes. researchgate.net

Several non-phosgene methods have been explored:

Thermal Decomposition of Carbamates: This is a prominent non-phosgene route that involves two main steps: the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by its thermal decomposition to the isocyanate. acs.orgnih.gov This method avoids the use of chlorine, simplifying purification. acs.orgnih.gov Research in this area often centers on developing efficient catalysts for the carbamate decomposition step. nih.gov One approach involves the carbonylation of aliphatic diamines with diphenyl carbonate to form diphenyl biscarbamates, which are then thermally cracked to the corresponding diisocyanates. researchgate.net

The Curtius, Hofmann, and Lossen Rearrangements: These classic organic reactions provide pathways to isocyanates from carboxylic acids or their derivatives. osti.gov The Curtius rearrangement, involving the thermal decomposition of an acyl azide (B81097), has been demonstrated as a viable route to aliphatic and aromatic diisocyanates. osti.govrsc.org Flow chemistry approaches have been developed to handle the potentially hazardous acyl azide intermediate in a safer, continuous manner. osti.gov

Reductive and Oxidative Carbonylation: These methods involve the reaction of nitro or amino compounds with carbon monoxide. acs.orgnih.gov

Dimethyl Carbonate and Urea (B33335) Methods: These routes also proceed through a carbamate intermediate. acs.orgnih.gov The use of urea as a carbonyl source is considered a feasible alternative to phosgene. researchgate.net

Purification Methodologies for Research Purity

Achieving high purity is crucial for research applications of diisocyanates. Common impurities include urea compounds, which can form from the reaction of the isocyanate with trace amounts of water. osti.gov

Several purification techniques are employed:

Distillation: Vacuum distillation is a common method for purifying isocyanates, especially for separating isomers or removing less volatile impurities. acs.orgnih.gov However, the thermal sensitivity of isocyanates can lead to degradation and reduced yield during distillation. nih.gov

Crystallization: Melt crystallization, particularly dynamic falling film melt crystallization, has proven effective for separating isomers of diisocyanates like MDI. acs.orgresearchgate.net This technique can achieve high purity (e.g., 99.3% for 4,4'-MDI) by carefully controlling crystallization and sweating temperatures and rates. acs.orgresearchgate.net

Chromatography: For laboratory-scale purification, silica (B1680970) plug filtration can be used to remove impurities. osti.gov High-performance liquid chromatography (HPLC) is also utilized to verify the purity of the final product. tandfonline.com

Novel Synthetic Route Development for Dibenyldiisocyanate

The quest for more efficient, sustainable, and versatile methods for diisocyanate synthesis continues to drive innovation in the field.

Emerging Strategies for Aliphatic and Aromatic Diisocyanate Formation

Recent research has focused on developing novel strategies that offer advantages in terms of safety, scalability, and the use of renewable feedstocks.

Flow Chemistry: The use of continuous flow reactors for isocyanate synthesis, particularly via the Curtius rearrangement, has emerged as a significant advancement. osti.gov This methodology allows for the in-situ formation and immediate reaction of high-energy intermediates like acyl azides, enhancing safety and scalability. osti.gov

Bio-based Feedstocks: There is a growing interest in synthesizing diisocyanates from renewable resources such as fatty acids and plant oils. osti.govrsc.org For example, 1,7-heptamethylene diisocyanate (HPMDI) has been synthesized from oleic acid via the Curtius rearrangement. rsc.org

Photo-on-Demand Phosgenation: An innovative approach involves the in-situ photochemical conversion of chloroform (B151607) to phosgene. acs.org This method allows for the selective synthesis of isocyanates from amines under mild conditions, potentially replacing the need to handle highly toxic phosgene gas directly. acs.org

Sigmatropic Rearrangement: A novel route for the synthesis of α-isocyanates from boron compounds via a sigmatropic rearrangement has been proposed. aidic.it

Mechanistic Investigations of Novel Synthetic Pathways

Understanding the reaction mechanisms of these novel synthetic routes is crucial for their optimization and broader application.

Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations are increasingly being used to investigate the mechanisms of isocyanate formation and purification. acs.orgresearchgate.net For example, these methods have been used to understand the separation mechanism of MDI isomers during melt crystallization by analyzing molecular structures, charge densities, and electrostatic potential energies. acs.orgresearchgate.net

Kinetic Studies: Detailed kinetic studies are performed to elucidate reaction pathways. For instance, investigations into the hydrolysis of diisocyanate-derived bis-thiocarbamates have helped to distinguish between different mechanistic possibilities, such as the BAc2 and E1cB mechanisms. acs.org

Catalyst Development: A significant area of mechanistic investigation is the development and understanding of catalysts for non-phosgene routes. For example, research has focused on the role of catalysts in the thermal decomposition of carbamates and the methoxycarbonylation of diamines with dimethyl carbonate. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of Diisocyanates

The synthesis of diisocyanates, including dibenzyldiisocyanate, has traditionally been dominated by methods involving highly toxic reagents. However, increasing environmental and safety concerns have driven significant research into greener and more sustainable alternatives.

Traditional Phosgenation Route

The conventional industrial production of aromatic diisocyanates is a two-step process. The first step involves the synthesis of the corresponding diamine, followed by its reaction with phosgene uni-miskolc.hunih.gov. For dibenzyldiisocyanate, this process would begin with the synthesis of diaminodibenzyl. This precursor is prepared via the acid-catalyzed condensation of an appropriate aromatic amine with formaldehyde (B43269) uni-miskolc.huwikipedia.org. The resulting diaminodibenzyl is then treated with phosgene, typically in an inert solvent like o-dichlorobenzene, to yield dibenzyldiisocyanate chemicalbook.com. While effective, this route is fraught with challenges related to the high toxicity of phosgene and the generation of corrosive hydrogen chloride (HCl) as a byproduct nih.gov.

| Reaction Stage | Precursor(s) | Key Reagent | Product | Description |

| Diamine Synthesis | Aromatic Amine, Formaldehyde | Acid Catalyst (e.g., HCl) | Diaminodibenzyl | Acid-catalyzed condensation to form the diamine backbone wikipedia.org. |

| Phosgenation | Diaminodibenzyl | Phosgene (COCl₂) | Dibenzyldiisocyanate | Reaction of the diamine with toxic phosgene to form the final diisocyanate nih.govchemicalbook.com. |

Sustainable Synthetic Alternatives

In alignment with the principles of green chemistry, several phosgene-free routes for diisocyanate synthesis have been developed. These methods aim to reduce hazard, improve atom economy, and utilize renewable feedstocks rsc.orgbloominglobal.com.

The Carbamate Pathway: A prominent phosgene-free method involves reacting the diamine with reagents like dimethyl carbonate (DMC) or urea to form a stable dicarbamate intermediate acs.orgutwente.nl. This intermediate is then subjected to thermal decomposition (thermolysis), which cleaves the molecule to produce the desired diisocyanate and a recyclable alcohol or amine byproduct. This approach completely avoids the use of phosgene utwente.nlepa.gov.

The Curtius Rearrangement: The Curtius rearrangement offers a powerful and versatile phosgene-free pathway to isocyanates from carboxylic acids wikipedia.orgallen.in. The reaction proceeds through an acyl azide intermediate, which, upon heating, rearranges to form the isocyanate with the loss of nitrogen gas masterorganicchemistry.comorganic-chemistry.org. For a sustainable synthesis of DBDI, this would involve the use of a dibenzyldicarboxylic acid as the starting material. This precursor could potentially be derived from bio-based sources, making the entire lifecycle of the product more sustainable nih.gov. The reaction is known for its mild conditions and high functional group tolerance nih.gov.

| Synthetic Route | Key Precursor | Key Reagent(s) | Primary Advantage(s) | Core Principle |

| Traditional Phosgenation | Diaminodibenzyl | Phosgene | Established, high yield | Use of highly toxic reagent nih.gov. |

| Carbamate Pathway | Diaminodibenzyl | Dimethyl Carbonate (DMC) or Urea | Phosgene-free, byproduct recycling | Formation and thermolysis of a stable intermediate acs.orgutwente.nl. |

| Curtius Rearrangement | Dibenzyldicarboxylic Acid | Azide source (e.g., DPPA) | Phosgene-free, mild conditions, potential for bio-based precursors | Thermal rearrangement of an acyl azide intermediate wikipedia.orgallen.in. |

Functionalization and Derivatization Strategies of this compound

The two highly reactive isocyanate (–NCO) groups of dibenzyldiisocyanate serve as primary sites for chemical reactions, allowing for extensive functionalization to create complex polymeric structures and derivatization for analytical purposes.

Functionalization Strategies

Functionalization of DBDI primarily involves reactions that build upon its structure to create new materials with specific properties.

Polymer Synthesis: The most significant application of DBDI is as a monomer in polyaddition reactions. It reacts with difunctional or polyfunctional alcohols (polyols) to form polyurethanes, and with diamines to form polyureas nih.govsci-hub.se. The unique –CH2–CH2– bridge in DBDI allows for internal rotation, leading to syn and anti rotational conformations. This flexibility can facilitate more compact packing and ordering within the polymer's hard segments, influencing properties like crystallinity and mechanical strength researchgate.nettu-clausthal.de.

Synthesis of Higher-Order Isocyanates: DBDI can be functionalized by reacting it with polyfunctional molecules to create adducts with more than two isocyanate groups. For instance, the reaction of DBDI with a triol like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane, TMP) yields a triisocyanate. Such polyfunctional isocyanates are valuable as cross-linking agents in coatings and adhesives to enhance network density and improve thermomechanical properties.

| Strategy | Reactant(s) with DBDI | Resulting Product | Purpose / Application |

| Polyurethane Synthesis | Polyols (e.g., Poly(ethylene adipate)) | Polyurethane | Creation of elastomers and rigid polymers with unique mechanical properties due to the flexible DBDI backbone nih.govresearchgate.net. |

| Polyurea Synthesis | Polyamines, Chain Extenders | Polyurea | Development of high-performance materials for applications such as ballistic protection coatings nih.gov. |

| Adduct Formation | Trimethylolpropane (B17298) (TMP) | Triisocyanate | Use as a cross-linking agent to increase the rigidity and thermal stability of polymer networks. |

Derivatization for Analytical Quantification

Due to their high reactivity, the direct quantification of free isocyanate monomers in a mixture can be challenging. Therefore, chemical derivatization is a common and essential strategy to produce stable, easily detectable compounds for analysis by methods such as high-performance liquid chromatography (HPLC).

A widely used method involves reacting the isocyanate groups with an amine reagent, such as dibutylamine (B89481). This reaction converts the highly reactive isocyanate into a stable urea derivative. The resulting derivative is less prone to degradation and can be readily separated and quantified, allowing for precise measurement of residual DBDI monomer in polymer formulations or environmental samples.

Polymerization Mechanisms Involving Dibenyldiisocyanate

Fundamental Polymerization Principles with Diisocyanates

Polymerization involving diisocyanates primarily proceeds through two main pathways: step-growth and chain-growth polymerization.

Step-growth polymerization is the most common mechanism for diisocyanates, characterized by the reaction between multifunctional monomers to form dimers, trimers, and progressively larger oligomers. rsc.orglibretexts.org This process continues until high molecular weight polymers are achieved. rsc.org

The synthesis of polyurethanes and polyureas are classic examples of step-growth polymerization:

Polyurethane Formation: This occurs through the polyaddition reaction of a diisocyanate with a polyol (a compound with two or more hydroxyl or -OH groups). researchgate.netlibretexts.org The reaction forms urethane (B1682113) linkages (-NH-CO-O-) along the polymer backbone. libretexts.orgutm.my This process does not release a small molecule byproduct, which is a characteristic of polyaddition reactions. rsc.org

Polyurea Formation: This involves the reaction of a diisocyanate with a polyamine (a compound with two or more amine or -NH2 groups). stacoat.comuomustansiriyah.edu.iq This reaction is typically faster than the reaction with polyols and results in the formation of urea (B33335) linkages (-NH-CO-NH-). rsc.org

The general scheme for these reactions can be visualized as the stepwise connection of diisocyanate and polyol/polyamine units. libretexts.orgutm.my The properties of the final polymer are highly dependent on the structure of the specific diisocyanate and polyol or polyamine used. acs.org

While less common for diisocyanates alone, their functional groups can be involved in or can initiate chain-growth polymerization under specific conditions. Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive site. uomustansiriyah.edu.iqsolubilityofthings.com This process consists of three key stages: initiation, propagation, and termination. uomustansiriyah.edu.iqyoutube.com

In the context of diisocyanates, this can occur in hybrid systems or through specialized initiation mechanisms. For example, certain catalysts can promote the self-polymerization of isocyanates to form nylon-1 polymers (polyamides) or cyclic trimers (isocyanurates), which can be considered a form of chain-growth reaction. poliuretanos.com.br

Specific Polymerization Mechanisms Initiated or Propagated by Diisocyanates

The versatility of the isocyanate group allows it to participate in a variety of specific polymerization reactions beyond simple linear chain formation.

The core of polyurethane and polyurea chemistry lies in the polyaddition reaction between diisocyanates and polyols or polyamines. stacoat.comresearchgate.net This reaction involves the addition of the active hydrogen from the hydroxyl or amine group across the N=C double bond of the isocyanate group. rsc.org

Reaction with Polyols: The reaction with diols or polyols is the basis for the vast family of polyurethane materials, from flexible foams to rigid coatings. rsc.orgsolubilityofthings.com The choice of diisocyanate and polyol dictates the final properties; for instance, aromatic isocyanates tend to yield more rigid and thermally stable polyurethanes, while aliphatic isocyanates often produce more flexible and light-stable polymers. acs.orgutm.my

Reaction with Polyamines: The reaction with diamines or polyamines is significantly faster and leads to polyureas. rsc.org These materials are known for their excellent mechanical properties and thermal stability. rsc.org

The relative reactivity of the isocyanate group with different active hydrogen compounds generally follows this order: aliphatic amine > aromatic amine > primary alcohol > water > secondary alcohol.

Table 1: Relative Reactivity of Isocyanate Groups

| Reactant | Functional Group | Relative Reactivity |

|---|---|---|

| Aliphatic Amine | -NH2 | Very High |

| Aromatic Amine | -NH2 | High |

| Primary Alcohol | -OH | Moderate |

| Water | H2O | Moderate |

| Secondary Alcohol | -OH | Low |

| Urethane | -NHCOO- | Very Low |

This table provides a generalized view of reactivity, which can be influenced by catalysts, temperature, and steric hindrance.

Diisocyanates are crucial for forming cross-linked polymer networks, which transforms linear or branched polymers into a single, three-dimensional molecule. specialchem.comrsc.org This process dramatically alters the material's properties, leading to increased mechanical strength, thermal stability, and chemical resistance, while reducing solubility. specialchem.com

Cross-linking can be achieved in several ways:

Using Polyfunctional Monomers: Reacting a diisocyanate with a polyol or polyamine that has more than two functional groups (e.g., a triol) will create branch points that lead to a network structure. rsc.org

Secondary Reactions: Under certain conditions, such as in the presence of excess isocyanate, the urethane or urea linkages formed during the initial polymerization can react further with other isocyanate groups. This forms allophanate (B1242929) (from urethane) or biuret (B89757) (from urea) cross-links. poliuretanos.com.brjatm.com.br

The extent of cross-linking, or cross-link density, is a critical parameter that can be controlled to tailor the final properties of the polymer, from soft elastomers to rigid thermosets. nist.gov

"Living" or Controlled Radical Polymerization (CRP) techniques offer precise control over polymer architecture, including molecular weight, composition, and functionality. sigmaaldrich.com While CRP methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are most commonly applied to vinyl monomers, the principles have been adapted for other polymer systems. sigmaaldrich.comspecificpolymers.com

For diisocyanates, which polymerize via step-growth mechanisms, achieving this level of control is challenging. However, research has explored methods to synthesize well-defined polymers with narrow molecular weight distributions. For example, novel polycondensation strategies have been developed for diisocyanate-dicarboxylic acid polymerizations that result in polyamides with significantly reduced dispersity by using hindered carbodiimide (B86325) intermediates. acs.org Furthermore, switchable polymerization catalysis has been used to create block copolymers by coupling hydroxyl-terminated chains with diisocyanates, allowing for the synthesis of materials like thermoplastic elastomers with controlled architectures. nih.gov These advanced techniques represent an ongoing effort to apply the principles of controlled polymerization to step-growth systems involving diisocyanates.

Controlled and Living Polymerization Techniques for Diisocyanate Monomers

Living Polymerization Approaches (e.g., RAFT, ATRP adaptations)

Living polymerization methods offer precise control over polymer molecular weight, architecture, and dispersity. Two prominent techniques are Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is a form of reversible-deactivation radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA). wikipedia.org This process allows for the synthesis of polymers with complex architectures, such as block copolymers and star polymers, under a wide range of reaction conditions and with numerous functional monomers. wikipedia.orgrsc.org The RAFT process is initiated by a standard free-radical initiator and is mediated by the RAFT agent, which reversibly deactivates growing polymer chains, keeping the concentration of active radicals low and minimizing termination reactions. wikipedia.orgyoutube.com

Atom Transfer Radical Polymerization (ATRP) is another versatile method for controlled radical polymerization. It typically involves a transition metal complex (e.g., copper halides) that reversibly activates and deactivates polymer chains through a halogen atom transfer process. researchgate.net This equilibrium between active and dormant species allows for the controlled growth of polymer chains. researchgate.net

While these techniques have been successfully applied to monomers like styrenes and acrylates, their adaptation for dibenyldiisocyanate has not been reported.

Radical Polymerization Mechanisms and Their Control

Conventional free-radical polymerization is a common and robust method for producing high molecular weight polymers from vinyl monomers. libretexts.orgyoutube.com The process involves three main stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: Free radicals are generated, typically through the thermal or photochemical decomposition of an initiator molecule like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.orgyoutube.com

Propagation: The initiator radical adds to a monomer, creating a new radical that subsequently adds to more monomer units, leading to chain growth. libretexts.org

Termination: The growth of polymer chains is halted, usually by the combination or disproportionation of two growing radical chains. youtube.com

Control over conventional radical polymerization is often limited, leading to polymers with broad molecular weight distributions. researchgate.net However, controlled radical polymerization techniques like RAFT and ATRP, as mentioned previously, provide significant control by minimizing irreversible termination steps. researchgate.net Specific applications of radical polymerization to this compound are not documented.

Coordination Polymerization (e.g., Ziegler-Natta analogous systems)

Coordination polymerization is catalyzed by transition metal salts and complexes, most famously Ziegler-Natta catalysts. uomustansiriyah.edu.iqwikipedia.org This method is crucial for producing stereoregular polymers, such as isotactic polypropylene (B1209903) and linear polyethylene (B3416737), from alpha-olefins. libretexts.orgpslc.ws

Ziegler-Natta catalysts are typically composed of a transition metal compound from groups IV to VIII (e.g., titanium tetrachloride) and an organometallic compound from groups I to III (e.g., triethylaluminum). uomustansiriyah.edu.iqwikipedia.org The polymerization occurs at the metallic active center through the coordination and subsequent insertion of monomer molecules. libretexts.org While highly effective for nonpolar monomers like ethylene (B1197577) and propylene, their application is generally limited and does not typically extend to monomers with polar functional groups without specific catalyst design. pslc.ws The use of Ziegler-Natta or analogous systems for the polymerization of this compound has not been described in the literature.

Reaction Intermediates and Transition States in Polymerization

Understanding reaction intermediates and transition states is fundamental to controlling polymerization kinetics and polymer properties.

In any multi-step chemical reaction, a reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the products. It corresponds to a potential energy minimum between two transition states. youtube.com

A transition state , on the other hand, is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products or intermediates. youtube.com It represents the highest point on a reaction coordinate diagram for a given step.

The specific intermediates and transition states are unique to each polymerization mechanism:

In radical polymerization , the key intermediates are the growing polymer chains with a radical at the active end.

In ionic polymerization , the intermediates are propagating carbanions or carbocations, often existing as ion pairs with their counterions. wikipedia.orgprinceton.edu

In coordination polymerization , the intermediate involves the monomer coordinated to the transition metal active center before its insertion into the growing polymer chain. libretexts.org

Detailed computational or experimental studies on the specific reaction intermediates and transition states involved in any potential polymerization of this compound are not available.

Reaction Kinetics and Thermodynamics of Dibenyldiisocyanate Systems

Kinetic Studies of Isocyanate Reactions

Kinetic investigations into the reactions of dibenzyldiisocyanate, particularly its urethanization reaction with alcohols, provide fundamental data on reaction speeds and mechanisms. These studies are essential for controlling polymer synthesis and understanding structure-reactivity relationships.

Determination of Rate Constants and Reaction Orders

The reaction between diisocyanates and alcohols to form urethanes typically follows second-order kinetics, with the rate being dependent on the concentrations of both the isocyanate and the alcohol. The process is a competitive consecutive reaction, where the two isocyanate (NCO) groups of the diisocyanate molecule react at different rates. The first NCO group reacts to form a urethane (B1682113), yielding a molecule with a second, now less reactive, NCO group. This is described by two distinct rate constants, k₁ (for the first NCO group) and k₂ (for the second NCO group).

A key study investigated the reactivity of 2,2’-, 2,4’-, and 4,4’-dibenzyldiisocyanate isomers with n-butanol in a benzene (B151609) solvent. cas.czresearchgate.netresearchgate.net In this research, the concentrations of the reacting species were monitored over time using high-performance liquid chromatography (HPLC) to determine the reaction kinetics. cas.czresearchgate.netresearchgate.net The study noted that the reactivity of 4,4’-DBDI is comparable to that of the widely used 4,4’-diphenylmethanediisocyanate (4,4’-MDI). cas.czresearchgate.netresearchgate.net For the asymmetrical 2,4’-DBDI, the NCO groups in the ortho and para positions exhibit different reactivities, a behavior also seen in 2,4-toluenediisocyanate (2,4-TDI). cas.cz

Below is a table of representative kinetic data for the reaction of DBDI isomers with n-butanol.

| Diisocyanate Isomer | Rate Constant | Value (L·mol⁻¹·s⁻¹) |

| 4,4'-DBDI | k₁ | 1.5 x 10⁻³ |

| k₂ | 0.6 x 10⁻³ | |

| 2,4'-DBDI | k₁ (para-NCO) | 2.0 x 10⁻³ |

| k₂ (ortho-NCO) | 0.2 x 10⁻³ | |

| 2,2'-DBDI | k₁ | 7.5 x 10⁻³ |

| k₂ | 0.5 x 10⁻³ | |

| Note: The data in this table is illustrative, based on relative reactivities described in literature, and serves to demonstrate the kinetic differences between the isomers. |

The study of 2,2’-DBDI revealed strong intramolecular catalytic effects, attributed to the molecule's variable geometry, which significantly influences its reaction pattern. cas.czresearchgate.net

Activation Energy and Transition State Analysis

The activation energy (Ea) is the minimum energy required to initiate the chemical reaction between the isocyanate and the alcohol. It can be determined by measuring the rate constant at various temperatures and applying the Arrhenius equation. core.ac.ukifremer.fr For the uncatalyzed reactions between aryl isocyanates and alcohols, activation energies are typically in the range of 17–54 kJ/mol. nist.gov While specific values for dibenzyldiisocyanate are not widely published, studies on analogous systems, such as MDI, have reported activation energies around 50-70 kJ/mol for polyurethane formation. ufrgs.brcore.ac.uk

Influence of Reaction Conditions on Rates (e.g., Temperature, Reactant Concentration, Solvent Effects)

The rate of urethane formation from dibenzyldiisocyanate is highly sensitive to the reaction conditions.

Temperature : Increasing the reaction temperature increases the kinetic energy of the reactant molecules. This leads to more frequent and energetic collisions, thereby increasing the reaction rate in accordance with the Arrhenius equation. ifremer.fr Kinetic studies of DBDI have been performed at elevated temperatures, such as 60°C, to achieve practical reaction rates. researchgate.net

Reactant Concentration : As a second-order reaction, the rate is directly proportional to the concentration of both the diisocyanate and the alcohol. ufrgs.br Kinetic experiments are often carried out with equimolar initial concentrations of the NCO and hydroxyl (OH) groups. researchgate.net

Solvent Effects : The solvent plays a crucial role in the reaction kinetics. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize reactants and the transition state, altering the reaction rate. The reaction of DBDI with n-butanol has been studied in non-polar benzene. cas.czresearchgate.net Further investigations have estimated the influence of other solvents, such as butyl acetate (B1210297) and dimethylformamide (DMF), on the reaction. researchgate.net Generally, polar aprotic solvents can accelerate the reaction compared to non-polar solvents.

The following table illustrates the qualitative effect of different solvents on the relative reaction rate of 4,4'-DBDI with an alcohol.

| Solvent | Solvent Type | Relative Rate |

| Benzene | Non-polar | 1 (Reference) |

| Butyl Acetate | Polar Aprotic | ~2 |

| Dimethylformamide (DMF) | Polar Aprotic | ~5 |

| Note: The data in this table is illustrative and based on general principles of solvent effects on urethane reactions. |

Kinetic Models for Complex Reaction Systems

The kinetics of the reaction between dibenzyldiisocyanate and diols or polyols can be complex. Simple second-order kinetic models can be used as a good approximation, especially in the early stages of the reaction. researchgate.net These models account for the differing reactivities of the two isocyanate groups (k₁ and k₂). researchgate.net

Thermodynamic Analysis of Diisocyanate Reactions

Thermodynamic analysis provides insight into the spontaneity and equilibrium position of diisocyanate reactions. The key parameters are the Gibbs free energy change (ΔG) and the equilibrium constant (K). chembase.lkamericanboard.org

Equilibrium Constants and Gibbs Free Energy Changes

The formation of urethanes from diisocyanates and alcohols is a reversible reaction, although under typical conditions, the equilibrium lies far to the side of the product. The spontaneity of a reaction at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). chembase.lk A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction. chembase.lk

The relationship between the standard Gibbs free energy change (ΔG°) and the equilibrium constant (K) is given by the equation: ΔG° = -RT ln(K) where R is the ideal gas constant and T is the absolute temperature. wikipedia.org

For polyurethane formation, the reaction is highly exothermic (negative ΔH) and leads to a more ordered state (negative ΔS). The spontaneity is therefore driven by the large negative enthalpy change, which typically outweighs the unfavorable entropy term, resulting in a negative ΔG.

Enthalpy and Entropy Contributions to Reaction Feasibility

The spontaneity and feasibility of a chemical reaction are determined by the change in Gibbs Free Energy (ΔG), which incorporates the contributions of both enthalpy (ΔH) and entropy (ΔS) at a given temperature (T). The relationship is expressed by the equation:

ΔG = ΔH – TΔS

A reaction is considered spontaneous or feasible in the forward direction if the value of ΔG is negative. libretexts.org

Enthalpy (ΔH): This term represents the change in the heat content of a system during a reaction. researchgate.net The primary reaction between an isocyanate group and a hydroxyl group to form a urethane linkage is a highly exothermic process. poliuretanos.net This means it releases a significant amount of heat, resulting in a large, negative ΔH. For typical alcohol-isocyanate reactions, the enthalpy of reaction is approximately -24 kcal/mol. poliuretanos.net This strong enthalpic driving force is a primary contributor to the feasibility of polyurethane formation.

Entropy (ΔS): This term measures the change in the degree of disorder or randomness in the system. chembase.lk The polymerization of dibenzyldiisocyanate with a polyol involves the combination of two or more separate molecules into a single, larger polymer chain. This leads to a more ordered state, resulting in a decrease in entropy (a negative ΔS). researchgate.net A negative entropy change is thermodynamically unfavorable and opposes the reaction. chemistrystudent.com

For the reaction to be feasible (ΔG < 0), the large negative enthalpy change must be sufficient to overcome the unfavorable negative TΔS term. libretexts.org

The table below illustrates the interplay of enthalpy and entropy in determining reaction feasibility.

| ΔH Sign | ΔS Sign | Temperature Dependence | Reaction Feasibility (ΔG) |

| - (Exothermic) | + (More Disorder) | Spontaneous at all temperatures | Always Negative |

| - (Exothermic) | - (More Order) | Spontaneous at low temperatures | Negative if |

| + (Endothermic) | + (More Disorder) | Spontaneous at high temperatures | Negative if |

| + (Endothermic) | - (More Order) | Non-spontaneous at all temperatures | Always Positive |

This interactive table demonstrates how the spontaneity of a reaction depends on the signs of enthalpy and entropy changes and the temperature.

In dibenzyldiisocyanate systems, the reaction corresponds to the second scenario in the table. The process is strongly driven by the exothermic nature of urethane bond formation, making the reaction feasible under typical processing conditions despite the decrease in entropy.

Distinction and Interplay of Kinetic vs. Thermodynamic Control in Product Formation

In chemical reactions where multiple products can be formed, the final product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: Under kinetic control, the major product is the one that forms the fastest. libretexts.org This occurs because the reaction pathway leading to this product has the lowest activation energy (Ea). Kinetically controlled reactions are typically irreversible and are favored at lower temperatures, where there is insufficient energy to overcome the activation barrier of the slower, alternative pathway or to reverse the initial reaction. libretexts.orgillinois.edu

Thermodynamic Control: Under thermodynamic control, the major product is the most thermodynamically stable one, meaning it has the lowest Gibbs free energy. libretexts.org This outcome is favored under conditions of reversibility, typically at higher temperatures, which allow the system to reach equilibrium. libretexts.org At elevated temperatures, even if the less stable kinetic product forms first, it can revert to the reactants, which can then proceed down the pathway to the more stable thermodynamic product. dalalinstitute.com

In the context of dibenzyldiisocyanate polymerization, the primary urethane-forming reaction is generally considered to be under kinetic control as it is effectively irreversible under most conditions. However, the distinction becomes crucial when considering subsequent side reactions, such as the formation of allophanate (B1242929) or biuret (B89757) linkages.

For example, a urethane group can react with another isocyanate molecule to form an allophanate linkage. This secondary reaction is often reversible, especially at elevated temperatures.

At lower to moderate temperatures , the formation of urethane is dominant. The system is under kinetic control, and the primary product is the linear or branched polyurethane.

At higher temperatures , the system may have enough energy to allow for the reversible formation of allophanates. Here, the reaction can be under thermodynamic control . If the allophanate is a thermodynamically stable component of the final network at that temperature, its formation will be favored as the system approaches equilibrium.

The following table summarizes the conditions that influence the type of control in a dibenzyldiisocyanate system.

| Control Type | Favored Conditions | Key Factor | Resultant Product in Isocyanate Systems |

| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Formation (Lowest Activation Energy) | Urethane (primary product) |

| Thermodynamic Control | High Temperature, Long Reaction Time | Product Stability (Lowest Gibbs Free Energy) | Equilibrium mixture including Urethane, Allophanate, Biuret |

This interactive table outlines the conditions and outcomes associated with kinetic and thermodynamic control in isocyanate reactions.

Mechanistic Insights from Combined Kinetic and Thermodynamic Data

Combining kinetic and thermodynamic data provides a comprehensive understanding of the reaction mechanism for dibenzyldiisocyanate systems. The data reveals a reaction landscape with competing and sequential pathways that are highly dependent on process conditions.

Initial Reaction Stage: The initial reaction between dibenzyldiisocyanate and a polyol is dominated by the kinetic pathway leading to urethane formation. Thermodynamic data confirms this is highly favorable, with a large negative enthalpy change (ΔH ≈ -24 kcal/mol) ensuring the reaction proceeds spontaneously despite an unfavorable negative entropy change (ΔS). poliuretanos.net The large activation energy for the reverse reaction makes urethane formation practically irreversible under mild conditions.

Influence of Temperature and Reversibility: As temperature increases, thermodynamic factors gain influence. While the primary urethane reaction remains dominant, subsequent reactions, such as the formation of allophanates and biurets from the reaction of isocyanates with existing urethane or urea (B33335) groups, become significant. Kinetic studies show these reactions are slower than the main polymerization reaction. Thermodynamic analysis reveals their reversibility at elevated temperatures. This means that at higher processing temperatures, the polymer network can undergo rearrangement as these crosslinks form and break, eventually settling into a thermodynamically determined equilibrium state. wikipedia.org

Structure-Reactivity Relationship: Kinetic data, when comparing different isocyanates, highlights the influence of molecular structure. Aromatic isocyanates, like dibenzyldiisocyanate, are generally more reactive than aliphatic ones due to electronic effects. poliuretanos.net However, steric hindrance around the isocyanate group can reduce reactivity. The benzylic structure of dibenzyldiisocyanate, with the -CH₂- spacer between the aromatic ring and the NCO group, modulates its reactivity compared to a more directly conjugated aromatic isocyanate like MDI (Methylene diphenyl diisocyanate).

The table below summarizes the insights gained from integrating kinetic and thermodynamic data.

| Data Point | Observation | Mechanistic Implication |

| Thermodynamics (ΔH, ΔS) | Large negative ΔH, negative ΔS. | The reaction is enthalpically driven and feasible, overcoming the entropic penalty of association. |

| Kinetics (Rate Constants) | Fast rate for urethane formation; slower rates for side reactions. | Urethane formation is the primary, kinetically favored pathway. |

| Effect of Temperature | Reversibility of side reactions (e.g., allophanate) increases at high T. | The system can shift from kinetic to thermodynamic control, allowing the network to reach an equilibrium state. |

| Structural Comparison | Aromatic isocyanates are highly reactive. | The electronic nature of the dibenzyl structure dictates the inherent reactivity of the NCO groups. |

This interactive table connects specific thermodynamic and kinetic observations to their mechanistic consequences in dibenzyldiisocyanate polymerization.

Catalysis in Dibenyldiisocyanate Chemistry

Principles of Catalysis in Diisocyanate Reactions

The catalytic mechanisms for diisocyanate reactions are broadly categorized based on the phase of the catalyst relative to the reactants. Homogeneous catalysts operate in the same phase, heterogeneous catalysts in a different phase, and biocatalysts utilize biological systems. Each approach offers distinct advantages in controlling the reactivity of the isocyanate group.

Homogeneous catalysis involves catalysts that are dissolved in the reaction medium, providing excellent contact with the reactants. This category includes metal-organic complexes and purely organic molecules like tertiary amines. catalysis.dee-bookshelf.de In metal-catalyzed systems, the design of the ancillary ligands—the organic molecules bound to the metal center—is crucial for tuning the catalyst's performance. wiley.comresearchgate.net

Ligand design allows for the precise modification of the steric and electronic environment around the metal's active site. ethernet.edu.et This control can enhance reaction rates, improve selectivity for a specific product, and stabilize the catalytic species. e-bookshelf.de For instance, the lability of a ligand can be exploited; a hemi-labile donor ligand can facilitate the partial de-coordination of a growing polymer chain from a metal center, favoring the desired reaction pathway. rsc.org The development of ancillary ligands has been instrumental in discovering new reactivity and creating highly efficient catalytic processes for a wide range of chemical transformations. wiley.com

Common homogeneous catalysts for diisocyanate reactions include:

Tertiary Amines: These act as Lewis bases. In urethane (B1682113) formation, they can activate the alcohol's hydroxyl group, making it a more potent nucleophile to attack the isocyanate. rsc.org Computational studies on catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have helped elucidate these mechanisms, showing a significant decrease in the reaction's energy barrier. mdpi.comresearchgate.netnih.gov

Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective but are facing scrutiny due to toxicity concerns. wernerblank.com This has driven research into alternatives, including compounds based on zirconium, bismuth, and aluminum. rsc.orgwernerblank.com These metal catalysts typically function as Lewis acids, coordinating to and activating the isocyanate group. turkchem.net

Interactive Table: Comparison of Homogeneous Catalyst Types

| Catalyst Type | General Mechanism | Key Characteristics |

| Tertiary Amines | Lewis Base: Activates H-acidic compounds (e.g., alcohols) | Steric hindrance and basicity are key factors; effective for urethane formation. rsc.org |

| Organometallic (Sn, Zr, Bi) | Lewis Acid: Activates the isocyanate group by coordination. turkchem.net | High activity; selectivity can be tuned by metal and ligand choice. wernerblank.com |

| Anionic Catalysts (e.g., Acetates) | Nucleophilic Attack: Directly adds to the isocyanate to initiate polymerization/cyclization. acs.orgnih.gov | Often act as precatalysts, forming more active species in situ; effective for trimerization. acs.org |

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. turkchem.net This approach is a cornerstone of the chemical industry, offering significant advantages such as easy separation of the catalyst from the product stream and enhanced catalyst stability and reusability. rsc.org

The catalytic process occurs at the interface between the phases and involves a sequence of elementary steps:

Adsorption: Reactant molecules bind to the catalyst's surface at specific locations known as active sites.

Reaction: The adsorbed molecules react on the surface, often through a pathway with a lower activation energy than the uncatalyzed reaction.

Desorption: The product molecules detach from the surface, freeing the active sites for the next catalytic cycle.

The effectiveness of a heterogeneous catalyst is highly dependent on its surface chemistry. researchgate.net The design of these catalysts focuses on creating and stabilizing specific active sites, which can be individual metal atoms, subnanometric clusters, or defined ensembles of atoms at the surface. wiley.comresearchgate.net For supported metal catalysts, interactions between the metal particles and the support material (e.g., an oxide) can create unique active sites at the interface, significantly enhancing catalytic activity and selectivity. nih.gov Identifying the precise nature of these active sites is a major challenge in catalysis research and often requires a combination of advanced characterization techniques and computational modeling. researchgate.netspringernature.comnorthwestern.edu

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. Enzymes are proteins that function as highly efficient and specific biological catalysts, often capable of accelerating reactions by factors of up to a million under mild conditions. aidic.it This "green chemistry" approach is gaining attention for isocyanate synthesis and modification due to its potential for high selectivity and reduced environmental impact. rsc.orgrsc.org

The key advantages of biocatalysis include:

High Specificity: Enzymes possess precisely structured three-dimensional active sites, which allows for exceptional chemo-, regio-, and stereoselectivity, enabling transformations that are difficult to achieve with conventional chemical catalysts. aidic.it

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for harsh solvents. aidic.it

Environmental Benefits: Enzymes are biodegradable and derived from renewable resources. Their use can lead to processes with less waste generation compared to traditional chemocatalysis. aidic.it

While the application of biocatalysis directly to diisocyanate polymerization is an emerging field, enzymes are being explored for the synthesis of bio-based isocyanates from renewable feedstocks. rsc.org The goal is to develop sustainable pathways that avoid hazardous reagents like phosgene (B1210022), which is used in the conventional industrial production of isocyanates. wikipedia.orgrsc.orgrsc.org

Mechanistic Insights into Catalytic Cycles for Diisocyanate Reactions

Understanding the detailed step-by-step mechanism of a catalytic reaction is crucial for optimizing catalyst performance and improving process efficiency. catalysis.de This involves identifying the true active species and all intermediates that are formed and consumed during the catalytic cycle. e-bookshelf.de

The active site is the specific part of the catalyst where the chemical reaction occurs. springernature.com In homogeneous metal catalysis, the active site is typically the metal atom and its immediate coordination sphere. catalysis.de For heterogeneous systems, it can be a particular crystal face, an atomic step, or a single atom on the support surface. researchgate.net Identifying these sites can be challenging, especially when they are dynamic or constitute only a small fraction of the catalyst's mass. semanticscholar.org

A critical insight from recent studies is that the initially added substance is often a "precatalyst" that transforms into the true catalytically active species under reaction conditions. nih.govacs.org For example, in the acetate-initiated trimerization of isocyanates, detailed mechanistic investigations using quantum chemical calculations, mass spectrometry, and NMR have shown that the acetate (B1210297) anion is not the direct catalyst. Instead, it reacts with the isocyanate to form a deprotonated amide species, which is the actual, highly nucleophilic catalyst that drives the cyclotrimerization reaction. acs.orgnih.gov

The reaction between an isocyanate and a nucleophile can generate a variety of intermediates, such as carbamates from alcohols, ureas from amines, or unstable carbamic acids from water. semanticscholar.orgrsc.orgresearchgate.netmst.edu These intermediates can themselves participate in or influence the catalytic cycle. For instance, in polyurethane systems, the deprotonated forms of urethane or urea (B33335) groups can also act as active catalysts for isocyanurate formation. acs.orgtue.nl Spectroscopic techniques like IR and NMR are invaluable tools for detecting and characterizing these transient intermediates, providing a window into the catalytic cycle as it happens. e-bookshelf.de

Catalysts enhance efficiency by providing an alternative reaction pathway with a lower activation energy. mdpi.comnih.gov They can also steer a reaction towards a specific product when multiple outcomes are possible, a property known as selectivity. rsc.org In diisocyanate chemistry, catalysts are essential for controlling the competition between urethane formation (reaction with alcohols), allophanate (B1242929) formation (reaction of isocyanate with a urethane), and cyclotrimerization (formation of isocyanurates). rsc.org

Two primary mechanisms are generally accepted for metal-catalyzed urethane formation:

Lewis Acid Mechanism: The metal catalyst coordinates with the oxygen or nitrogen of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. turkchem.net

Insertion Mechanism: The metal catalyst first forms an alcoholate complex with the polyol. This complex then reacts with the isocyanate in an insertion step to form the urethane. This pathway is proposed for certain zirconium and bismuth catalysts and is noted for its high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. turkchem.netwernerblank.com

Recent computational and experimental studies have revealed that catalytic cycles can be far more complex than simple, sequential additions. The acetate-initiated trimerization of aliphatic isocyanates, for example, proceeds through two interconnected catalytic cycles, with the catalyst migrating from one cycle to the other. acs.org Unraveling these intricate pathways is key to understanding side-product formation and optimizing industrial processes for higher efficiency and product purity. acs.org The choice of catalyst can dramatically alter the relative rates of consecutive reactions; for example, some catalysts favor carbamate (B1207046) formation, while others accelerate the subsequent reactions to form allophanates and isocyanurates. rsc.org

Interactive Table: Simplified Catalytic Cycle for Acetate-Initiated Trimerization

| Step | Description | Key Species Involved |

| 1. Precatalyst Activation | The acetate (precatalyst) reacts with an isocyanate molecule. | Acetate, Isocyanate |

| 2. Formation of Active Catalyst | A deprotonated amide anion is formed, which is the true, highly active catalyst. acs.orgnih.gov | Deprotonated Amide |

| 3. Nucleophilic Attack | The active catalyst attacks another isocyanate molecule, initiating the cycle. | Deprotonated Amide, Isocyanate |

| 4. Chain Growth | The resulting intermediate sequentially adds two more isocyanate molecules. | Dimeric Anion, Trimeric Anion, Isocyanate |

| 5. Ring Closure & Catalyst Regeneration | The trimeric intermediate cyclizes to form the stable isocyanurate ring, regenerating the active catalytic species. acs.org | Isocyanurate, Deprotonated Amide |

Design and Synthesis of Novel Catalytic Systems for Diisocyanate Reactions

The reactivity of the isocyanate group (-N=C=O) in dibenzyldiisocyanate allows for a variety of important polymerization and cycloaddition reactions. However, to achieve high reaction rates, selectivity, and desirable polymer properties under controlled conditions, the use of catalysts is essential. acs.org The design and synthesis of novel catalytic systems are pivotal for advancing the applications of diisocyanates, including dibenzyldiisocyanate. Research in this area is broadly focused on three main classes of catalysts: organometallic compounds, metal-free organocatalysts, and catalysts supported on nanomaterials. Each class offers distinct advantages concerning activity, selectivity, and sustainability.

Organometallic Catalysts

Organometallic compounds, particularly those based on tin, have long been the industry standard for catalyzing polyurethane formation from diisocyanates and polyols. acs.orgresearchgate.net The catalytic activity of these compounds stems from their nature as strong Lewis acids, which can activate the isocyanate group. acs.org The mechanism involves the coordination of the organometallic catalyst to the nitrogen atom of the isocyanate, which polarizes the N=C bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by an alcohol. acs.org

Novel developments in organometallic catalysis aim to address the toxicity concerns associated with tin compounds and to develop catalysts with tailored activity profiles, such as delayed action or temperature sensitivity.

Key Research Findings:

Tin(IV) Complexes: Novel catalyst systems involving complexes of tin(IV) salts with primary amines have been developed. google.com These catalysts exhibit delayed action because the complex is stable at ambient temperatures but dissociates at elevated temperatures to release the active tin catalyst. This allows for better control over the initiation of the polymerization reaction, which is crucial in applications like coatings and adhesives. google.com

Alternative Transition Metal Complexes: Concerns over the environmental impact of organotin compounds have spurred research into catalysts based on other metals. researchgate.net Complexes of iron, copper, chromium, and tin with β-diketone ligands have been investigated for the synthesis of polyurethanes. researchgate.net Studies comparing these alternatives to the traditional dibutyltin dilaurate (DBTDL) have shown that their effectiveness can vary depending on the reaction system (e.g., with polyethers versus polyesters). researchgate.net For instance, certain metal-β-diketone complexes demonstrated higher efficacy in reactions with polyesters. researchgate.net

Metal Acetylacetonates: In the synthesis of polyimides from diisocyanates and aromatic dianhydrides, metal acetylacetonate (B107027) catalysts have been utilized to facilitate the reaction. researchgate.net

The table below summarizes the characteristics of various organometallic catalysts used in diisocyanate reactions.

| Catalyst Class | Specific Examples | Mode of Action | Key Advantages |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Lewis acid activation of the isocyanate group. acs.org | High catalytic activity, well-established performance. researchgate.net |

| Heat-Sensitive Tin(IV) Complexes | Complexes of tin(IV) salts and primary amines | Delayed catalysis via temperature-induced dissociation. google.com | Controlled reaction initiation, longer pot life. google.com |

| Transition Metal β-diketones | Fe(acac)₃, Cu(acac)₂, Cr(acac)₃ | Lewis acid activation, effectiveness varies with polyol type. researchgate.net | Lower toxicity alternatives to organotin compounds. researchgate.net |

| Metal Acetylacetonates | Not specified | Facilitates polyimide formation. researchgate.net | Effective in specific polymerization reactions. researchgate.net |

Organocatalysts

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. sigmaaldrich.com This approach has gained significant traction as a "green" alternative to organometallic catalysis, avoiding the issues of metal toxicity and contamination in the final product. sigmaaldrich.comacs.org In the context of diisocyanate chemistry, organocatalysts can operate through two primary mechanisms: activating the alcohol (nucleophilic activation) or activating the isocyanate (electrophilic activation). acs.org

Key Research Findings:

Basic Organocatalysts: Strong organic bases, such as guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) and amidines, are highly effective catalysts. acs.org They function via a nucleophilic activation mechanism, where the catalyst deprotonates the alcohol, increasing its nucleophilicity and facilitating its attack on the isocyanate group. acs.org The reaction rate generally increases with the basicity of the catalyst. acs.org

Acidic Organocatalysts: Strong Brønsted acids can also catalyze the reaction, operating through an electrophilic activation pathway similar to that of Lewis acid metal catalysts. acs.org The acid protonates the isocyanate group, enhancing the electrophilicity of its carbon atom.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as potent nucleophilic catalysts for diisocyanate reactions. They have been shown to be effective in promoting polyurethane formation with reaction times comparable to metal-based systems. acs.org

The development of organocatalysts has proven competitive with traditional metal catalysts, leading to the synthesis of high molecular weight polyurethanes in a more sustainable manner. acs.org

The table below provides an overview of different classes of organocatalysts for diisocyanate reactions.

| Catalyst Class | Specific Examples | Mechanism | Key Advantages |

| Guanidines | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Nucleophilic Activation (General Base Catalysis). acs.org | High activity, metal-free, produces high molecular weight polymers. acs.org |

| Amidines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Nucleophilic Activation (General Base Catalysis). acs.org | Effective for polyurethane synthesis. acs.org |

| N-Heterocyclic Carbenes (NHCs) | Imidazole-based carbenes | Nucleophilic Catalysis. acs.org | High catalytic efficiency, comparable to metal catalysts. acs.org |

| Brønsted Acids | Strong organic acids | Electrophilic Activation. acs.org | Metal-free alternative, activates the isocyanate group. acs.org |

Nanomaterial-Supported Catalysts

A significant advancement in catalysis is the use of nanomaterials as supports for catalytic species. Nanomaterial-based catalysts offer several advantages, including exceptionally high surface area-to-volume ratios, which dramatically increase the number of available active sites. researchgate.netwikipedia.org Furthermore, these heterogeneous catalysts can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. wikipedia.org

The design of these systems involves anchoring catalytically active species—be they organometallic complexes or organocatalysts—onto the surface of a nanomaterial.

Key Research Findings:

Types of Nanomaterial Supports: A wide variety of nanomaterials are employed as catalyst supports. These include:

Metal Oxides: Nanoparticles of titanium dioxide (TiO₂) and zinc oxide (ZnO) are valued for their stability and photocatalytic properties. ajgreenchem.com Their surfaces contain hydroxyl groups that can be functionalized for catalyst attachment. researchgate.net For example, isocyanate groups have been covalently attached to TiO₂ nanoparticle surfaces, demonstrating a method for functionalization. researchgate.net

Carbon-Based Nanomaterials: Graphene and carbon nanotubes provide large surface areas and high electrical conductivity, making them versatile supports. ajgreenchem.com

Metallic Nanoparticles: Nanoparticles of noble metals like palladium and platinum can themselves be catalytically active or serve as supports for other catalytic ligands. wikipedia.org

Functionalization: The surface of nanomaterials can be functionalized to covalently bond with catalytic molecules. This prevents leaching of the catalyst and improves stability. wikipedia.org The process often involves modifying the nanoparticle surface to introduce specific functional groups that can then react with the desired catalyst.

Enhanced Performance: The unique properties of nanomaterials can lead to improved catalytic activity, selectivity, and stability compared to their unsupported counterparts. mdpi.com The ability to fine-tune the size, shape, and surface properties of nanoparticles allows for the optimization of the catalyst for specific diisocyanate reactions. mdpi.com

The table below outlines various nanomaterial supports and their potential in catalysis for diisocyanate reactions.

| Nanomaterial Support | Key Properties | Method of Catalyst Integration | Potential Advantages in Diisocyanate Reactions |

| Titanium Dioxide (TiO₂) Nanoparticles | High stability, surface hydroxyl groups. ajgreenchem.comresearchgate.net | Covalent attachment via surface functionalization. researchgate.net | Stable heterogeneous catalyst, potential for photocatalytic applications. |

| Graphene/Carbon Nanotubes | Extremely high surface area, high conductivity. ajgreenchem.com | Adsorption or covalent bonding of catalytic species. | Maximizes active site exposure, enhances reaction rates. |

| Metallic Nanoparticles (e.g., Pd, Pt) | High intrinsic catalytic activity, tunable properties. wikipedia.org | Can act as the catalyst or be functionalized with ligands. wikipedia.org | High efficiency for specific reactions (e.g., C-C coupling). wikipedia.org |

| **Silica (B1680970) Nanoparticles (SiO₂) ** | Well-defined porosity, easily functionalized surface. | Grafting of organocatalysts or organometallic complexes. | Recyclable, stable support with tunable pore structure. |

Computational Chemistry and Theoretical Modeling of Dibenyldiisocyanate Systems

Quantum Mechanical Approaches to Dibenyldiisocyanate

Quantum mechanical (QM) methods are at the forefront of computational chemistry, offering a detailed description of the electronic structure of molecules. researchgate.net These ab initio and density functional theory approaches are crucial for understanding the fundamental properties of dibenzyldiisocyanate that govern its chemical behavior.

Density Functional Theory (DFT) has emerged as a popular and versatile computational method for studying many-body systems, including atoms and molecules. wikipedia.org It allows for the investigation of the electronic structure, optimized geometry, and vibrational frequencies of molecules like dibenzyldiisocyanate. researchgate.netnih.gov DFT calculations have been employed to study the reactivity of various aromatic diisocyanates, including 2,4'-dibenzyl diisocyanate (2,4'-DBDI), in reactions such as urethane (B1682113) formation. researchgate.net

Studies using DFT, for instance with the B3LYP functional and a 6-31+G(d,p) basis set, have been conducted to analyze the reaction profiles of diisocyanates with alcohols. researchgate.net These calculations help in determining the molecular structure of reactants, transition states, and products, providing insights into the reaction mechanism. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a deeper understanding of charge delocalization and the stabilization energies within the molecule. researchgate.net

The reactivity of the two isocyanate groups in an asymmetrical diisocyanate like 2,4'-DBDI can be different, and DFT calculations can quantify this difference. By calculating the activation energies for the reaction of each isocyanate group, the selectivity of the reaction can be predicted. researchgate.netitu.edu.tr For example, in a study of the reaction of various aromatic diisocyanates with n-butanol, DFT was used to calculate the free energy profiles for both concerted and stepwise reaction pathways, concluding that the concerted path is more favorable. researchgate.net

Table 1: Example of DFT-Calculated Properties for a Diisocyanate System (Note: This table is a representative example based on typical DFT studies of diisocyanates and may not represent specific values for dibenzyldiisocyanate without a dedicated study.)

| Property | Description | Typical Calculated Value/Information |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Used to identify characteristic functional group peaks in IR and Raman spectra. |

| Electronic Energy | The total energy of the electrons in the molecule. | A key component in calculating reaction energies and activation barriers. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | An indicator of the molecule's chemical reactivity and kinetic stability. |

| NBO Charges | The charge distribution on each atom in the molecule. | Helps in understanding the electrophilic and nucleophilic sites. |

This table is for illustrative purposes and is based on general findings from DFT studies on related diisocyanates.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. montana.edu These methods, while computationally more demanding than DFT, can provide very high-accuracy predictions for molecular properties and reaction energies. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. montana.edu